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Compound of Interest

Compound Name: 2-Amino-3,5-dichloropyridine

Cat. No.: B145740 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction:

2-Amino-3,5-dichloropyridine is a halogenated heterocyclic compound that serves as a

versatile building block in the field of medicinal chemistry. Its unique electronic properties and

multiple reaction sites make it an attractive starting material for the synthesis of a diverse range

of biologically active molecules. The presence of the amino group and two chlorine atoms on

the pyridine ring allows for selective functionalization, enabling the exploration of vast chemical

space in drug discovery programs. This document provides detailed application notes,

experimental protocols, and data on the use of 2-Amino-3,5-dichloropyridine in the

development of potential therapeutic agents, particularly in the area of oncology. While direct

clinical applications of its derivatives are still under investigation, the broader class of

aminopyridines has shown significant promise, and this specific scaffold offers a unique

platform for the design of novel kinase inhibitors and other targeted therapies.

Application Notes
1. Kinase Inhibitor Development:

The 2-aminopyridine core is a well-established "hinge-binding" motif in a multitude of kinase

inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase
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hinge region, a key interaction for potent inhibition. The chlorine atoms at the 3 and 5 positions

of 2-Amino-3,5-dichloropyridine can serve several purposes in drug design:

Modulation of Physicochemical Properties: The lipophilic nature of the chlorine atoms can

enhance membrane permeability and oral bioavailability.

Blocking Metabolic Sites: Halogenation can prevent oxidative metabolism at those positions,

increasing the metabolic stability and half-life of the compound.

Vector for Further Functionalization: The chlorine atoms can be displaced through

nucleophilic aromatic substitution or serve as handles for cross-coupling reactions (e.g.,

Suzuki, Buchwald-Hartwig) to introduce additional pharmacophoric features and explore

structure-activity relationships (SAR).

Derivatives of closely related aminopyridines have shown potent inhibitory activity against

various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and c-Met, which are implicated

in cell cycle progression and cancer cell proliferation.

2. Anticancer Drug Discovery:

Building upon its role in kinase inhibition, 2-Amino-3,5-dichloropyridine is a valuable scaffold

for the development of novel anticancer agents. The general strategy involves the

derivatization of the amino group to form amides, ureas, or sulfonamides, and/or the

substitution of the chlorine atoms to build more complex molecular architectures. These

modifications aim to optimize target engagement, selectivity, and pharmacokinetic properties. It

has been suggested that 2-Amino-3,5-dichloropyridine may inhibit cancer cell growth by

interfering with DNA and protein synthesis[1].

3. Intermediate for Heterocyclic Synthesis:

2-Amino-3,5-dichloropyridine is a key intermediate in the synthesis of more complex

heterocyclic systems, such as pyrazolo[1,5-a]pyridines. These fused heterocyclic scaffolds are

present in a number of biologically active compounds and offer a rigid framework for the

precise positioning of functional groups to interact with biological targets.

Quantitative Data
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The following tables summarize the biological activity of compounds that are structurally related

to derivatives of 2-Amino-3,5-dichloropyridine, highlighting the potential of this scaffold in

generating potent bioactive molecules.

Table 1: Cytotoxicity of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives

against Prostate Cancer (PC3) Cell Line.[2]

Compound R Ar IC50 (µM)

S1 -H 4-Cl-Ph 0.45

S2 -H 4-F-Ph 0.85

S3 -H 4-OCH3-Ph 0.1

S4 -H 2,4-di-Cl-Ph 0.56

5-Fluorouracil

(Standard)
- - 7.49

Table 2: Antiproliferative Activity of Sorafenib Derivatives with a Pyridine-2-carboxamide Moiety.

Compound R Cell Line IC50 (µM)

4a -CH3 HCT 116 (colon) 1.0

4b -C2H5 HCT 116 (colon) 1.8

4c -n-C3H7 HCT 116 (colon) 2.5

4d -c-C3H5 HCT 116 (colon) 4.3

Sorafenib (Standard) - HCT 116 (colon) ~1-10

Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,5-dichloropyridine[3][4]

This protocol describes the synthesis of the title compound from 2-amino-5-chloropyridine.

Materials:
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2-Amino-5-chloropyridine

N-Chlorosuccinimide (NCS)

N,N-Dimethylformamide (DMF)

Methanol

Ethanol (for recrystallization)

10 L three-necked round-bottomed flask

Thermometer, condenser, magnetic stirrer

Procedure:

To a 10 L three-necked round-bottomed flask, add 5500 mL of a solvent mixture of DMF

and methanol (2.5:1 v/v).

Add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the

flask.

Stir the reaction mixture at 45 °C for 2.5 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and Gas

Chromatography (GC) until the reaction is complete.

Once the reaction is complete, remove the solvent by distillation under reduced pressure

to obtain the crude product.

Recrystallize the crude product from ethanol to obtain pure 2-amino-3,5-
dichloropyridine.

The expected yield is approximately 70.5% with a purity of 98.2% (by GC).

Protocol 2: General Synthesis of N-(3,5-dichloropyridin-2-yl)pivalamide Derivatives

(Representative Amide Synthesis)[5]
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This protocol provides a general method for the acylation of the amino group of 2-Amino-3,5-
dichloropyridine.

Materials:

2-Amino-3,5-dichloropyridine

Pivaloyl chloride (or other acyl chlorides)

Acetonitrile (solvent)

Triethylamine (base)

Round-bottomed flask, magnetic stirrer, reflux condenser

Procedure:

Dissolve 2-Amino-3,5-dichloropyridine in acetonitrile in a round-bottomed flask.

Add an equimolar amount of triethylamine to the solution.

Slowly add an equimolar amount of pivaloyl chloride to the reaction mixture at room

temperature with stirring.

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction

by TLC.

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Collect the precipitated solid by filtration, wash with water, and dry.

The crude product can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol).

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling[6][7]
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This protocol outlines a general method for the arylation of the chlorinated pyridine ring, which

can be adapted for 2-Amino-3,5-dichloropyridine derivatives where one of the chloro-

substituents is to be replaced.

Materials:

A 2-amino-3-chloro-5-arylpyridine derivative (synthesized from 2-Amino-3,5-
dichloropyridine)

Arylboronic acid

Palladium(II) acetate (Pd(OAc)2)

SPhos (ligand)

Potassium phosphate (K3PO4)

1,4-Dioxane and water (solvents)

Schlenk flask, magnetic stirrer

Procedure:

In a dry Schlenk flask under an inert atmosphere, combine the chlorinated pyridine

substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0

mmol).

In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (0.02

mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.

Add the catalyst premix to the reaction mixture.

Heat the reaction mixture to 100 °C with vigorous stirring and monitor by TLC or GC-MS.

After completion, cool the mixture, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Visualizations
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Caption: Synthetic workflow for creating bioactive molecules.
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Caption: Inhibition of a kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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